3,4-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
3,4-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C24H17BrClNO2 and a molecular weight of 466.766 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3,4-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride: Another quinoline derivative with similar structural features.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: A related compound with different substituents on the quinoline ring.
Uniqueness
3,4-Dimethylphenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
355421-72-6 |
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Molecular Formula |
C24H17BrClNO2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H17BrClNO2/c1-14-3-9-19(11-15(14)2)29-24(28)21-13-23(16-4-7-18(26)8-5-16)27-22-10-6-17(25)12-20(21)22/h3-13H,1-2H3 |
InChI Key |
PLQHMPFATGIBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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